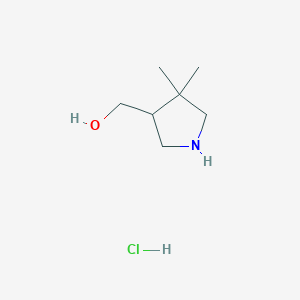
(4,4-ジメチルピロリジン-3-イル)メタノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolidinyl and pyridinyl compounds involves various strategies, including the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol under mild conditions to afford corresponding 5-methoxy or 5,5-dimethoxy derivatives (Bellesia et al., 2001). Similarly, the conjugate addition of primary amines to difunctionalized O-methyl allyl ether yields a new family of 3,4-cis-disubstituted pyrrolidin-2-ones, demonstrating the versatility of methanol as a solvent in these synthetic processes (Arfaoui et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal detailed insights into the molecular conformation, exhibiting that the piperidine ring adopts a chair conformation with distorted tetrahedral geometry around the sulfur atom. This structure is indicative of the complex inter- and intramolecular hydrogen bonding patterns that can exist within similar compounds (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidinyl methanol derivatives can be diverse, with their ability to undergo various reactions such as the Michael addition of malonate esters to nitroolefins being catalyzed by diaryl-2-pyrrolidinemethanols. These reactions highlight the compounds' roles as efficient bifunctional organocatalysts, offering pathways to synthesize products in good to high yields with significant enantiomeric excess (Lattanzi, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular conformation, have been elucidated through X-ray crystallography. The crystallographic analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, for instance, reveals a monoclinic crystal class with the piperidine ring in a chair conformation, providing insights into the solid-state characteristics that influence the compound's behavior and reactivity (Girish et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and catalytic capabilities, are crucial for understanding the utility of these compounds. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylation of inert alcohols, illustrating the chemical versatility and potential applicability of similar compounds in synthetic organic chemistry (Liu et al., 2014).
科学的研究の応用
- LSD1阻害剤: LSD1(リシン特異的脱メチル化酵素1)の可逆的阻害剤を開発する取り組みの一環として、この化合物の誘導体が研究されてきました。例えば、4-(ピロリジン-3-イル)ベンゾニトリル誘導体は、文献に記載されている阻害剤GSK-690のスカフォールドホップとして有望な活性を示しました .
有機合成と医薬品化学
特性
IUPAC Name |
(4,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-6(7)4-9;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHXMFIXBBNLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375262-34-1 |
Source


|
| Record name | (4,4-dimethylpyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

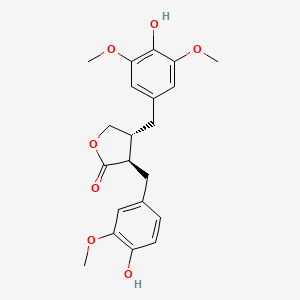

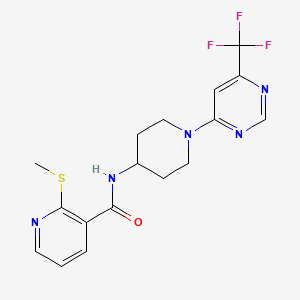
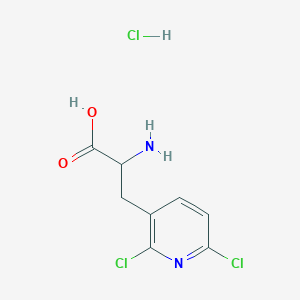
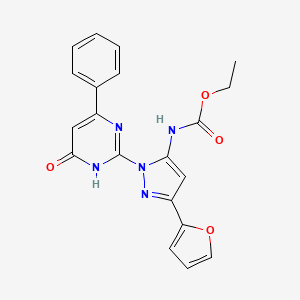
![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)
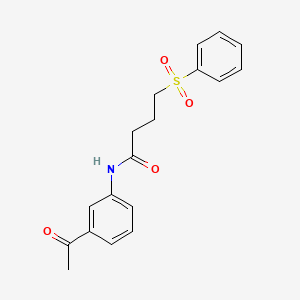
![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)
![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)
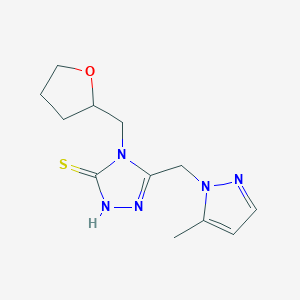
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)